molecular formula C13H22O3 B13641377 Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13641377
M. Wt: 226.31 g/mol
InChI Key: WSQKYLODEDIEJM-UHFFFAOYSA-N
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Description

Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[24]heptane-2-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two rings through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a diketone precursor can undergo an intramolecular aldol condensation to form the spirocyclic structure.

    Introduction of the Ester Group: The ester functional group can be introduced through esterification. This involves reacting the spirocyclic intermediate with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the methoxy group to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules with spirocyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and binding affinities.

    Medicine: Its stability and reactivity profile make it a potential lead compound for drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure provides a rigid framework that can fit into specific binding sites, influencing the activity of the target molecule. The ester group can undergo hydrolysis, releasing the active spirocyclic core that exerts its effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,4-dimethyl-2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate: shares similarities with other spirocyclic compounds such as spiro[2.4]heptane derivatives and spirocyclic esters.

Uniqueness

  • The presence of multiple methyl groups and the specific arrangement of the spirocyclic structure make this compound unique. It offers a combination of stability, reactivity, and potential biological activity that distinguishes it from other spirocyclic compounds.

Properties

Molecular Formula

C13H22O3

Molecular Weight

226.31 g/mol

IUPAC Name

methyl 4,4-dimethyl-2-propan-2-yl-1-oxaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C13H22O3/c1-9(2)13(10(14)15-5)12(16-13)8-6-7-11(12,3)4/h9H,6-8H2,1-5H3

InChI Key

WSQKYLODEDIEJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(C2(O1)CCCC2(C)C)C(=O)OC

Origin of Product

United States

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